molecular formula C10H16F6NP B1329447 N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate CAS No. 6427-70-9

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate

Cat. No. B1329447
CAS RN: 6427-70-9
M. Wt: 295.2 g/mol
InChI Key: YVHTWMLHAAQMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate is a compound that has garnered attention due to its potential applications, particularly in the field of aquatic pest control. It is one of many substituted ammonium fluoro salts synthesized by the Otark-Mahoning Company. These salts are derivatives of various acids such as hexafluorophosphoric acid, tetrafluoroboric acid, hexafluorantimonic acid, and hexafluoroarsenic acid. The compound has been considered for use in controlling excessive carp populations and has been patented for this purpose. However, its practical application is still under development, as an effective carrier for the poison that is acceptable to carp and stable in water has not yet been identified .

Synthesis Analysis

The synthesis of N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate is not detailed in the provided papers. However, it is implied that the Otark-Mahoning Company has developed a method for its production, as they have synthesized a range of similar ammonium fluoro salts. The synthesis likely involves the reaction of benzyltrimethylammonium with hexafluorophosphoric acid or its derivatives .

Molecular Structure Analysis

While the specific molecular structure of N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate is not described in the provided papers, a related compound, 1-benzyl-3-[4-(dibromomethyl)benzyl]imidazolium hexafluorophosphate, has been studied. In this compound, the hexafluorophosphate ions are linked to the imidazolium cations via C-H⋯F hydrogen bonds, which are believed to contribute to the stabilization of the crystal structure. This suggests that in N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate, similar interactions may occur between the cation and the hexafluorophosphate anion .

Chemical Reactions Analysis

The provided papers do not offer detailed information on the chemical reactions involving N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate. However, it is known that the compound has been considered for use as a piscicide, indicating that it may undergo reactions that result in the control of carp populations. The exact nature of these reactions and the mechanism by which the compound affects carp are not specified .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate are not extensively discussed in the provided papers. However, the compound's potential as a piscicide suggests that it has specific properties that make it suitable for this application, such as solubility in water and stability for at least 24 hours. The Otark-Mahoning Company has indicated that further information on the purity and properties of the compound is needed, which implies that these aspects are still under investigation .

Scientific Research Applications

  • Phase-Transfer Catalyst

    • Summary: Quaternary ammonium salts like “N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate” are often used as phase-transfer catalysts . They can facilitate the migration of a reactant from one phase into another where reaction can take place.
    • Results: The use of phase-transfer catalysts can increase reaction rates and yields, and reduce the need for harmful organic solvents .
  • Control of Excessive Carp Populations

    • Summary: “N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate” has been identified as a potential agent for controlling excessive carp populations .
    • Method: The compound could potentially be used as a poison, although a satisfactory carrier for the poison (that would be accepted by the carp and remain stable in water for at least 24 hours) has not yet been found .
    • Results: While this application is still in the experimental stage, it represents a potential new use for this compound .
  • Aldol Condensation Reactions

    • Summary: Benzyltrimethylammonium hydroxide, a similar compound, is used in aldol condensation reactions . Aldol condensation is a key reaction in organic synthesis for the formation of carbon-carbon bonds.
    • Method: The compound can act as a base, facilitating the deprotonation that initiates the condensation reaction .
    • Results: This application can lead to the synthesis of various important organic compounds .
  • Base in Ando’s Z-Selective Variant of Horner-Wadsworth-Emmons Olefination Reactions

    • Summary: Benzyltrimethylammonium hydroxide is also used as a base in Ando’s Z-selective variant of Horner-Wadsworth-Emmons Olefination reactions .
    • Method: In this application, the compound acts as a base to deprotonate the phosphonate, initiating the olefination reaction .
    • Results: This reaction is used for the synthesis of alkenes with control over the stereochemistry .

properties

IUPAC Name

benzyl(trimethyl)azanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.F6P/c1-11(2,3)9-10-7-5-4-6-8-10;1-7(2,3,4,5)6/h4-8H,9H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHTWMLHAAQMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F6NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14800-24-9 (Parent)
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50214493
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate

CAS RN

6427-70-9
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006427709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6427-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404042
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6427-70-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ammonium, benzyltrimethyl-, hexafluorophosphate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate
Reactant of Route 5
N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate
Reactant of Route 6
N-Benzyl-N,N,N-trimethylammonium hexafluorophosphate

Citations

For This Compound
1
Citations
JJ Altendorf, B Irons - Transactions of the Kansas Academy of Science …, 1967 - JSTOR
N-benzyl-: N, N, N-trimethylammonium hexafluorophosphate has appeared to be of unusual merit for the control of excessive carp (Cyprings carpio) populations (1)> and the prospects …
Number of citations: 0 www.jstor.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.